N'-benzyl-N'-methylpentane-1,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-methylpentane-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIDOZCBSCCLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCN)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl N Methylpentane 1,5 Diamine
Established Synthetic Pathways for N'-benzyl-N'-methylpentane-1,5-diamine
Established methods for the synthesis of this compound typically rely on classical organic reactions, categorized into stepwise and convergent approaches. These methods often involve the use of protecting groups to control the regioselectivity of the alkylation steps.
Stepwise Synthesis Approaches
Stepwise synthesis involves the sequential introduction of the methyl and benzyl (B1604629) groups onto the pentane-1,5-diamine backbone. This is often achieved by first protecting one of the amino groups, followed by alkylation of the unprotected amine, deprotection, and subsequent alkylation of the second amino group. A common protecting group for amines is the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis.
An illustrative stepwise synthesis could proceed as follows:
Monoprotection of Pentane-1,5-diamine: Reaction of pentane-1,5-diamine with one equivalent of benzyl chloroformate would yield N-(benzyloxycarbonyl)pentane-1,5-diamine.
Methylation: The free amino group of the protected diamine can then be methylated, for instance, through reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride.
Deprotection: The Cbz group is subsequently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).
Benzylation: The newly freed amino group is then benzylated using benzyl bromide or through reductive amination with benzaldehyde.
| Step | Reactants | Reagents | Product | Typical Yield (%) |
| 1 | Pentane-1,5-diamine, Benzyl chloroformate | Base (e.g., NaHCO₃) | N-(benzyloxycarbonyl)pentane-1,5-diamine | 70-80 |
| 2 | N-(benzyloxycarbonyl)pentane-1,5-diamine, Formaldehyde | Sodium triacetoxyborohydride | N-(benzyloxycarbonyl)-N'-methylpentane-1,5-diamine | 85-95 |
| 3 | N-(benzyloxycarbonyl)-N'-methylpentane-1,5-diamine | H₂, Pd/C | N-methylpentane-1,5-diamine | >95 |
| 4 | N-methylpentane-1,5-diamine, Benzaldehyde | Sodium triacetoxyborohydride | This compound | 80-90 |
Convergent Synthesis Strategies
Convergent synthesis involves the preparation of separate fragments of the molecule, which are then combined in the final steps. For this compound, this could involve the synthesis of N-benzyl and N-methyl fragments that are then coupled to a C5 linker. However, for a relatively small molecule like this, a convergent approach is less common than a stepwise one.
Novel and Optimized Synthetic Routes
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of amines. These include novel catalytic protocols and the application of green chemistry principles.
Development of Efficient Catalytic Protocols for this compound Synthesis
Modern catalytic methods often bypass the need for protecting groups by offering enhanced selectivity. Transition metal catalysts, such as those based on ruthenium and palladium, have been shown to be effective for the N-alkylation of amines. nih.govchemrxiv.org
For the synthesis of this compound, a potential catalytic approach could involve the direct and selective alkylation of pentane-1,5-diamine. This might be achieved by carefully controlling the reaction conditions and the stoichiometry of the alkylating agents. For example, a ruthenium(II) catalyst could be employed for the N-alkylation of the diamine using methanol and benzyl alcohol as the alkylating agents, which proceeds via a "borrowing hydrogen" mechanism. nih.gov This method is highly atom-economical as water is the only byproduct.
| Catalyst System | Alkylating Agents | Key Advantages |
| Ruthenium(II) pincer complex | Methanol, Benzyl alcohol | High atom economy, avoids use of alkyl halides |
| Palladium on carbon (Pd/C) | Methanol, Benzyl alcohol | Readily available catalyst, good functional group tolerance |
This table illustrates potential catalytic systems based on modern N-alkylation methodologies.
Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways:
Use of Renewable Feedstocks: The diamine backbone, pentane-1,5-diamine (also known as cadaverine), can be produced through the microbial decarboxylation of lysine, an amino acid that can be derived from renewable biomass. asm.orgnih.gov This biosynthetic approach offers a sustainable alternative to traditional petrochemical-based syntheses.
Catalytic Routes: As mentioned, catalytic N-alkylation using alcohols as alkylating agents is a greener alternative to the use of alkyl halides, as it avoids the formation of stoichiometric amounts of salt byproducts and water is the only theoretical byproduct. rsc.org
Solvent Selection: The use of greener solvents, such as water or supercritical CO₂, or performing reactions under solvent-free conditions can significantly reduce the environmental footprint of the synthesis.
Chemo- and Regioselective Considerations in this compound Synthesis
The primary challenge in the synthesis of this compound is achieving the desired regioselectivity. The two nitrogen atoms of pentane-1,5-diamine have similar reactivity, making it difficult to selectively functionalize one over the other, and to prevent over-alkylation to form quaternary ammonium (B1175870) salts.
Several strategies can be employed to address this challenge:
Steric Hindrance: After the first alkylation, the steric bulk of the introduced group can influence the site of the second alkylation. However, with methyl and benzyl groups, this effect may not be pronounced enough for complete control.
Electronic Effects: The electronic properties of the first substituent can modulate the nucleophilicity of the second nitrogen atom.
Controlled Stoichiometry: Careful control over the amount of alkylating agent used can favor mono-alkylation.
Catalyst Control: Certain catalyst systems can exhibit a preference for the alkylation of primary versus secondary amines, or vice versa, which can be exploited to control the reaction outcome. For instance, some iridium-based catalysts have shown high selectivity in the mono-N-arylation of aliphatic diamines. researchgate.net While this is for arylation, similar principles could be applied to develop selective alkylation catalysts.
Achieving high regioselectivity often requires a careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and the nature of the alkylating agent.
Precursor Chemistry and Intermediate Transformations in this compound Synthesis
The synthesis of this compound is a multi-step process involving specific precursor molecules and key intermediate compounds. Research into the synthesis of related mono-methylated polyamines, such as N-methylcadaverine, has elucidated a reliable pathway where this compound is a critical intermediate. mdpi.comnih.gov This pathway strategically avoids potential side-reactions like cyclization, which can occur under different synthetic conditions. mdpi.comnih.gov
The synthesis begins with the reaction between N-methylbenzylamine and 5-bromovaleronitrile. mdpi.comresearchgate.net This initial step forms the carbon-nitrogen backbone of the target molecule and introduces the nitrile group, which is later transformed. The reaction is a nucleophilic substitution where the secondary amine (N-methylbenzylamine) displaces the bromide ion from the alkyl chain of 5-bromovaleronitrile. This process yields the key intermediate, 5-(benzyl(methyl)amino)pentanenitrile. mdpi.comnih.gov The conditions for this reaction involve refluxing in anhydrous ethanol in the presence of potassium carbonate and a catalytic amount of potassium iodide for an extended period. mdpi.com
Table 1: Reactants for the Synthesis of 5-(benzyl(methyl)amino)pentanenitrile
| Reactant/Reagent | Chemical Formula | Role in Reaction | Source Reference |
|---|---|---|---|
| N-methylbenzylamine | C₈H₁₁N | Primary Precursor (Nucleophile) | mdpi.comnih.gov |
| 5-bromopentanitrile | C₅H₈BrN | Primary Precursor (Electrophile) | mdpi.comresearchgate.net |
| Potassium carbonate | K₂CO₃ | Base | mdpi.com |
| Potassium iodide | KI | Catalyst | mdpi.com |
| Anhydrous ethanol | C₂H₅OH | Solvent | mdpi.com |
The subsequent and final transformation is the reduction of the nitrile group of the intermediate, 5-(benzyl(methyl)amino)pentanenitrile, to a primary amine. This reduction directly yields this compound. mdpi.comnih.gov For this critical step, a strong reducing agent, lithium aluminum hydride (LAH), is employed in a solution of anhydrous tetrahydrofuran (THF). mdpi.comnih.gov The mixture is refluxed for an extended period to ensure the complete conversion of the nitrile to the amine. mdpi.com The use of LAH is specifically chosen to circumvent the formation of N-methylpiperidine, an unwanted cyclization product that can form when using other reduction methods like catalytic hydrogenation with palladium on charcoal (Pd/C) to reduce the nitrile. mdpi.comnih.gov
Table 2: Reagents for the Transformation of 5-(benzyl(methyl)amino)pentanenitrile
| Reactant/Reagent | Chemical Formula | Role in Reaction | Source Reference |
|---|---|---|---|
| 5-(benzyl(methyl)amino)pentanenitrile | C₁₃H₁₈N₂ | Intermediate Precursor | mdpi.comnih.gov |
| Lithium aluminum hydride (LAH) | LiAlH₄ | Reducing Agent | mdpi.comnih.gov |
| Anhydrous tetrahydrofuran (THF) | C₄H₈O | Solvent | mdpi.com |
This two-step methodology, focusing on the formation and subsequent reduction of the 5-(benzyl(methyl)amino)pentanenitrile intermediate, provides a straightforward and effective strategy for obtaining this compound while avoiding significant side-product formation. mdpi.com
Based on a comprehensive review of available scientific literature, dedicated computational and theoretical investigation studies focusing specifically on this compound, as required by the detailed outline, could not be located. The public research domain does not appear to contain specific data regarding the Frontier Molecular Orbital Analysis, Electrostatic Potential Surface Mapping, Conformational Analysis, or predicted spectroscopic parameters for this exact compound.
Therefore, it is not possible to generate the requested article with scientifically accurate, non-fabricated information that strictly adheres to the provided structure. Fulfilling the request would necessitate inventing data for quantum chemical calculations, energy landscapes, and spectroscopic predictions, which is beyond the scope of a factual AI assistant.
General principles of computational chemistry are well-established for similar molecules. For instance, Density Functional Theory (DFT) is a common method for performing quantum chemical calculations, including optimizing molecular geometry and determining electronic properties. researchgate.netresearchgate.net Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to understand chemical reactivity. researchgate.netnih.govajchem-a.com Molecular Electrostatic Potential (MEP) maps help in predicting sites for electrophilic and nucleophilic attack. nih.gov Conformational analysis, often performed using molecular mechanics or DFT-based searches, explores the different spatial arrangements of a molecule and their relative energies. scielo.brmdpi.com Finally, computational methods can predict spectroscopic data (like NMR chemical shifts or IR frequencies) which can then be compared to experimental results to validate the computational model. mdpi.comscielo.brmdpi.com
However, without specific research on this compound, applying these principles to generate the detailed data tables and research findings requested in the prompt is not feasible.
Computational and Theoretical Investigations of N Benzyl N Methylpentane 1,5 Diamine
Reaction Mechanism Elucidation Involving N'-benzyl-N'-methylpentane-1,5-diamine
A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of reaction mechanisms involving this compound. At present, there are no published studies detailing the elucidation of its reaction pathways through computational methods.
Scientific inquiry into the reaction mechanisms of chemical compounds is a complex and specific process. For a particular molecule to be the subject of such detailed computational analysis, it typically needs to be part of a significant synthetic pathway, a catalytic cycle, or a process of notable academic or industrial interest.
The absence of such research for this compound means that there is no available data on its potential transition states, reaction intermediates, or the energetic profiles of reactions it might participate in. Consequently, data tables and detailed research findings, as specified for this section, cannot be generated.
Further research in the field of computational chemistry would be required to provide the specific insights requested regarding the reaction mechanisms of this compound.
N Benzyl N Methylpentane 1,5 Diamine As a Ligand in Catalysis
Design Principles for N'-benzyl-N'-methylpentane-1,5-diamine-Based Ligands
The effectiveness of a ligand in a catalytic system is governed by its steric and electronic properties, which can be rationally designed. For this compound, several structural features are key to its potential function as a ligand.
The ligand features a flexible five-carbon (pentane) backbone separating two nitrogen donor atoms. This flexibility allows it to form stable chelate rings with a variety of transition metals. The size of this chelate ring is crucial in determining the geometry and stability of the resulting metal complex.
The nitrogen atoms are asymmetrically substituted. One nitrogen is bonded to a small methyl group, while the other is attached to a larger, electronically versatile benzyl (B1604629) group. This asymmetry offers distinct advantages:
Steric Differentiation: The difference in size between the methyl and benzyl groups creates a sterically biased coordination environment around the metal center. This can be exploited to influence substrate approach and, consequently, the selectivity of the catalytic reaction.
Electronic Tuning: The benzyl group's aromatic ring can be easily modified with electron-donating or electron-withdrawing substituents. This allows for the fine-tuning of the electronic properties of the nitrogen donor atom, which in turn modulates the reactivity of the metal catalyst. For instance, N,N'-dimethyl-substituted diamine ligands have been shown to provide higher reaction rates in certain copper-catalyzed reactions. nih.gov
Secondary Interactions: The phenyl ring of the benzyl group can engage in non-covalent interactions (e.g., π-stacking) with substrates or other components of the catalytic system, potentially influencing the transition state and enhancing selectivity.
The combination of a flexible backbone and tunable, asymmetric N-substituents makes this compound a promising scaffold for developing specialized catalysts.
Application in Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. Diamine ligands are extensively used to stabilize and activate metal centers for a wide range of organic transformations.
Transition Metal Complexes of this compound in Organic Transformations
This compound is capable of forming stable complexes with a variety of first-row and later transition metals, including copper, nickel, palladium, and titanium. researchgate.netacs.orgsmu.ca The specific coordination mode and geometry will depend on the metal ion, its oxidation state, and the other ligands present. smu.ca These metal-diamine complexes have the potential to catalyze numerous important organic reactions.
For example, copper complexes featuring diamine ligands are effective in various cross-coupling reactions, such as the arylation and vinylation of N-H heterocycles. nih.gov Similarly, palladium complexes are workhorses in C-C bond formation, and titanium-diamine complexes have been developed for reactions like 1,3-butadiene cyclooligomerization. acs.org
Below is a table summarizing potential applications of transition metal complexes based on analogous diamine ligands.
| Catalytic Transformation | Metal Center | Diamine Ligand Type | Research Finding |
| C-N Cross-Coupling | Copper (Cu) | N,N'-disubstituted diamines | Effective for the arylation of NH heterocycles; N,N'-dimethyl ligands often provide higher rates. nih.gov |
| Olefin Polymerization | Iron (Fe) | Bis(arylimine)pyridyl complexes | Can be immobilized on solid supports for heterogeneous catalysis. mdpi.com |
| Alkene Hydrogenation | Cobalt (Co) | Bidentate NHC ligands | Tetrahedral cobalt complexes show high catalytic activity for hydrogenating simple and multisubstituted olefins. nih.gov |
| Butadiene Cyclooligomerization | Titanium (Ti) | Ethylenediamine | Achieved 92.8% monomer conversion and 98.3% selectivity for 1,5,9-cyclododecatriene. acs.org |
| Transfer Hydrogenation | Ruthenium (Ru) | Bidentate NHC ligands | Ruthenium complexes with N-heterocyclic carbene (NHC) tethers are active catalysts. nih.gov |
Asymmetric Catalysis Mediated by Chiral this compound Derivatives
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. myuchem.com While this compound itself is achiral, it can be readily modified to create chiral derivatives capable of inducing enantioselectivity.
Chirality can be introduced in several ways:
On the Diamine Backbone: Introducing stereocenters on the pentane chain, for example, by starting from a chiral pentanediol or pentanediamine.
On the N-Substituent: Incorporating a chiral element within the benzyl group, such as by using a chiral α-methylbenzylamine precursor.
At the Nitrogen Atom: In some coordinated complexes, the nitrogen atoms themselves can become stereogenic centers. researchgate.net
These chiral diamine derivatives can be used as ligands for metals in a variety of asymmetric transformations. chemrxiv.orgmyuchem.com For instance, chiral diamine complexes of copper and zinc have been examined for their catalytic activity in the nitroaldol (Henry) reaction. researchgate.net Similarly, such ligands are integral to asymmetric transfer hydrogenation of ketones and asymmetric Mannich reactions. researchgate.netacs.org The design of the ligand is critical, as subtle changes to its structure can lead to significant differences in enantiomeric excess (ee). chemrxiv.org
The following table presents examples of asymmetric reactions where chiral diamine ligands are employed.
| Asymmetric Reaction | Metal/Catalyst System | Chiral Ligand Type | Result |
| Nitroaldol (Henry) Reaction | Cu(II) or Zn(II) | N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Catalytically active for the reaction of benzaldehyde and nitromethane. researchgate.net |
| Michael Addition | Organocatalyst | Pluripotent Chiral Diamine | Products obtained in excellent yields and enantiomeric ratios in water. chemrxiv.org |
| Mannich Reaction | Organocatalyst | 1,3-Diamine Derivatives | Afforded products with high enantioselectivities under mild conditions. acs.org |
| Transfer Hydrogenation | Not specified | Chiral N,N'-dialkylated cyclohexanediamines | Produced optically active alcohols with up to 93% enantiomeric excess. researchgate.net |
Heterogeneous Catalysis Incorporating this compound
A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. To overcome this, homogeneous catalysts can be immobilized on insoluble solid supports, a process known as heterogenization. This approach combines the high selectivity of homogeneous catalysts with the ease of recovery of heterogeneous ones. rsc.org
Immobilization Strategies and Solid Supports
The immobilization of a metal complex involving the this compound ligand can be achieved through several strategies. The most common method involves covalently tethering the ligand to a solid support. mdpi.com The benzyl group is an ideal anchor point for this functionalization; a reactive group (e.g., vinyl, chloro, or carboxylic acid) can be introduced onto the phenyl ring, which can then be used to form a covalent bond with the support material.
A variety of solid supports can be used, each offering different properties in terms of surface area, stability, and chemical compatibility.
| Solid Support | Immobilization Method | Description |
| Polymers (e.g., Polystyrene) | Covalent bonding via functionalized monomers | The ligand is modified to act as a monomer and is copolymerized, or it is grafted onto a pre-existing polymer. |
| Silica (SiO₂) and Alumina (Al₂O₃) | Covalent attachment via surface silanol groups | The support surface is functionalized with an appropriate linker molecule (e.g., using silane chemistry) to which the ligand is attached. mdpi.com |
| Magnetic Nanoparticles (e.g., Fe₃O₄, Co/C) | Surface functionalization and covalent attachment | The ligand is attached to the surface of magnetic nanoparticles, allowing for easy catalyst recovery using an external magnet. nih.govnih.gov |
| Metal-Organic Frameworks (MOFs) | Integration as a building block | The ligand can be designed as a linker to be incorporated directly into the crystalline framework of the MOF. |
Advanced methods like "click" chemistry and ring-opening metathesis polymerization (ROMP) have been utilized to create robust linkages between ligands and supports, including magnetic nanoparticles. nih.govresearchgate.net
Catalyst Stability and Recyclability
The primary motivation for immobilizing a catalyst is to enhance its stability and enable its reuse over multiple reaction cycles, which is crucial from both economic and environmental standpoints. nih.govresearchgate.net
Catalyst Stability: Immobilization can significantly improve catalyst lifetime. By isolating individual catalytic sites on a solid surface, bimolecular deactivation pathways such as dimerization are inhibited. rsc.org This spatial isolation can lead to a much more stable and long-lived catalyst compared to its homogeneous counterpart. rsc.org Furthermore, the rigid structure of the support can enhance the thermal and mechanical stability of the catalyst.
However, a critical challenge in heterogeneous catalysis is the potential for the active species to "leach" from the support into the reaction medium. rsc.org Leaching can occur if the covalent tether is not sufficiently robust to the reaction conditions, leading to a loss of catalytic activity on the support and contamination of the product. Therefore, the choice of immobilization strategy and the stability of the ligand-support linkage are critical factors in designing a truly recyclable catalyst. researchgate.net The loss of catalyst activity during recycling is often linked to the incomplete recovery of the solid support material. theaic.org
Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the mechanistic studies of catalytic cycles specifically involving the this compound ligand.
Consequently, it is not possible to provide an article on the "Mechanistic Studies of Catalytic Cycles Involving this compound Ligands" as requested, due to the absence of foundational research on this specific topic in the public domain.
Despite a comprehensive search for scientific literature focusing on the chemical compound this compound, including searches using its CAS number (34987-10-5), there is insufficient detailed research available to generate the requested article. The search results primarily consist of supplier listings and general synthetic procedures for related classes of compounds, rather than specific studies on the derivatization, functionalization, reactivity, and application of this compound in macrocyclic and polymeric structures.
Derivatization and Functionalization of N Benzyl N Methylpentane 1,5 Diamine
Preparation of Macrocyclic and Polymeric Structures Incorporating N'-benzyl-N'-methylpentane-1,5-diamine Motifs:The literature does not describe the use of this specific diamine as a monomer or building block for macrocycles or polymers.
Without foundational research to draw upon, the generation of a scientifically accurate and detailed article as per the user's instructions is not possible at this time.
Biomolecular Interactions and Mechanistic Insights of N Benzyl N Methylpentane 1,5 Diamine
Molecular Recognition Studies with Biological Macromolecules
Binding Affinity and Specificity Studies
No studies utilizing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity and specificity of N'-benzyl-N'-methylpentane-1,5-diamine with any biological macromolecules have been found in the public domain.
Structural Biology of Ligand-Biomolecule Complexes
There are no available X-ray crystallography or Cryo-EM structures of this compound in complex with any biological target.
Enzymatic Activity Modulation Mechanisms
Elucidation of Inhibition Kinetics and Allosteric Modulation
Information regarding the inhibition kinetics or potential allosteric modulation effects of this compound on any enzyme is not present in the current body of scientific literature.
Computational Modeling of Enzyme-Ligand Interactions
No computational studies or molecular modeling simulations detailing the interaction of this compound with any enzyme have been published.
Interaction with Nucleic Acids and Membrane Systems (Mechanistic Aspects)
There is no research available on the mechanistic aspects of how this compound may interact with nucleic acids (DNA or RNA) or with biological membrane systems.
N Benzyl N Methylpentane 1,5 Diamine in Materials Science and Supramolecular Chemistry
Use as a Building Block for Polymeric Materials
N'-benzyl-N'-methylpentane-1,5-diamine is a diamine compound that can be utilized as a building block in the synthesis of various polymeric materials. Its molecular structure, which contains both a secondary and a tertiary amine, a flexible pentane chain, and a rigid benzyl (B1604629) group, allows for the creation of polymers with specific, tailored properties. The incorporation of this diamine into polymer chains can influence characteristics such as solubility, thermal stability, and mechanical properties.
In polymer synthesis, diamines are commonly used as monomers in step-growth polymerization reactions with other difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyurethanes, respectively. The specific structure of this compound, with its benzyl and methyl substituents on the nitrogen atoms, can impart increased solubility and a more amorphous nature to the resulting polymers by disrupting chain packing and reducing intermolecular hydrogen bonding that is common in unsubstituted polyamides.
While direct research on polymers synthesized specifically from this compound is not extensively detailed in the provided search results, the principles of polymer chemistry allow for predictions of its behavior based on the functionality of analogous diamines. For example, the use of N-substituted diamines can control the properties of the resulting polymers. The benzyl group can introduce aromatic stacking interactions, potentially influencing the material's thermal and mechanical behavior.
Below is a table illustrating the potential use of this diamine as a monomer in two common types of polymerization.
| Polymer Type | Co-monomer Example | Potential Properties Influenced by this compound |
| Polyamide | Adipoyl chloride | Enhanced solubility in organic solvents, lower melting point, modified mechanical strength |
| Polyurethane | 1,6-Hexamethylene diisocyanate (HDI) | Increased flexibility, controlled cross-linking density, altered thermal characteristics |
Formation of Supramolecular Assemblies and Coordination Polymers
The nitrogen atoms in this compound can act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions. This property makes it a suitable ligand for the construction of coordination polymers and other supramolecular assemblies. The flexibility of the pentane-1,5-diamine backbone allows it to adopt various conformations to accommodate the coordination geometries of different metal centers.
Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The properties of these materials, such as their structure, porosity, and catalytic activity, are highly dependent on the nature of both the metal ion and the organic linker. The use of a flexible and functionally diverse ligand like this compound can lead to the formation of novel network topologies. For instance, coordination polymers have been successfully synthesized using ligands like 2,5-diamino-1,4-benzenedithiol, where amino groups coordinate with transition metal ions. rsc.org
The benzyl group in this compound can also participate in non-covalent interactions, such as π-π stacking, which can further direct the self-assembly of supramolecular structures and add stability to the resulting crystalline lattice. Research on similar bis(bidentate) ligands has shown the formation of coordination polymers with various metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net
Table of Potential Coordination Complexes:
| Metal Ion | Potential Coordination Geometry | Possible Supramolecular Structure |
| Copper(II) | Square planar or distorted octahedral | 1D chains or 2D layers |
| Zinc(II) | Tetrahedral | 3D network |
| Nickel(II) | Octahedral | 2D or 3D framework |
Application in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable pore sizes. Their synthesis relies on the self-assembly of metal nodes (in MOFs) or organic building blocks (in COFs) with multitopic organic linkers.
While this compound itself may not be a typical linker for MOF or COF synthesis due to the lack of common coordinating groups like carboxylates or boronic acids, it can be chemically modified to serve as a precursor for such linkers. For example, functional groups could be added to the benzyl ring to enable it to connect with metal clusters or other organic units.
The inherent properties of the this compound structure could be beneficial in the context of MOFs and COFs. The flexible aliphatic chain could lead to the formation of dynamic frameworks that respond to external stimuli. The tertiary amine group could be retained as a functional site within the pores of the framework, potentially acting as a basic catalyst or a binding site for specific guest molecules like CO2. The introduction of such functional diamines into the framework structure could lead to materials with applications in gas storage, separation, and heterogeneous catalysis.
| Framework Type | Potential Modification of the Diamine | Potential Application of the Resulting Framework |
| MOF | Addition of carboxylic acid groups to the benzyl ring | Gas separation, catalysis |
| COF | Conversion to a trialdehyde or triboronic acid derivative | Porous materials for guest encapsulation |
Advanced Analytical Method Development for N Benzyl N Methylpentane 1,5 Diamine in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for the separation of N'-benzyl-N'-methylpentane-1,5-diamine from reaction mixtures and for the assessment of its purity. The selection of the appropriate chromatographic technique is contingent on the specific analytical question, whether it is confirming the molecular weight, quantifying the purity, or resolving stereoisomers.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that provide both separation and identification of this compound.
HPLC-MS Analysis:
For non-volatile or thermally labile compounds, HPLC-MS is the method of choice. A reverse-phase HPLC method can be developed for the analysis of this compound. The dual amine functionalities in the molecule necessitate careful pH control of the mobile phase to ensure good peak shape and retention. The addition of a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) helps to protonate the amines, leading to better interaction with the stationary phase and improved chromatographic resolution.
A typical HPLC-MS method would employ a C18 stationary phase. Detection by mass spectrometry, particularly with an electrospray ionization (ESI) source in positive ion mode, would be highly sensitive for this compound. The protonated molecular ion [M+H]⁺ would be the primary species observed. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for unequivocal identification.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected [M+H]⁺ | m/z 221.20 |
| Key MS/MS Fragments | m/z 91.05 (Tropylium ion), m/z 130.13 (Loss of benzyl (B1604629) group) |
GC-MS Analysis:
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds. This compound possesses sufficient volatility for GC analysis, although derivatization may sometimes be employed to improve peak shape and thermal stability. A common approach for amines is silylation. However, direct analysis is often possible.
In a typical GC-MS analysis, a non-polar or mid-polar capillary column would be used. The compound would be identified by its retention time and its mass spectrum upon electron ionization (EI). A characteristic fragmentation pattern in the EI mass spectrum of this compound would be the formation of the tropylium (B1234903) ion (m/z 91), resulting from the cleavage of the benzyl group, which is a hallmark of benzyl-containing compounds. Alpha-cleavage adjacent to the nitrogen atoms would also produce significant fragment ions.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Expected M⁺ | m/z 220.19 |
| Key EI Fragments | m/z 91 (Tropylium ion), m/z 129 (M - benzyl), m/z 58 (CH₂=N(CH₃)CH₂⁺) |
Since this compound is a chiral molecule, the ability to separate its enantiomers is essential for stereoselective synthesis and application studies. Chiral chromatography is the most effective method for determining enantiomeric purity. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
The direct separation on a CSP is generally preferred as it avoids potential kinetic resolution or racemization during derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral amines. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Electrochemical Methods for Redox Behavior Characterization
Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The presence of the benzylamine (B48309) moiety suggests that the compound can undergo oxidation. mdpi.com The electrochemical oxidation of benzylamines typically proceeds via a one-electron transfer from the nitrogen atom to form a radical cation. mdpi.com This initial step can be followed by subsequent chemical reactions, such as deprotonation or C-N bond cleavage. mdpi.com
A cyclic voltammetry experiment would reveal the oxidation potential of this compound. By scanning the potential to positive values, an anodic peak corresponding to the oxidation of the amine would be observed. The reversibility of this process can be assessed by the presence of a corresponding cathodic peak on the reverse scan. For many benzylamines, the initial oxidation is irreversible due to fast follow-up chemical reactions. The study of redox behavior is important for applications in areas such as catalysis and materials science.
| Parameter | Condition |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |
| Analyte Concentration | 1 mM |
| Scan Rate | 100 mV/s |
| Potential Range | 0 to +1.5 V vs. Ag/AgCl |
Future Directions and Emerging Research Avenues for N Benzyl N Methylpentane 1,5 Diamine
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize molecular design and drug discovery. frontiersin.orgnih.govdntb.gov.ua These computational tools offer the potential to accelerate the exploration of the chemical space around N'-benzyl-N'-methylpentane-1,5-diamine, leading to the design of new molecules with optimized properties.
Future research could leverage AI and ML in the following ways:
De Novo Design of Analogs: Generative AI models, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and variational autoencoders (VAEs), could be trained on large chemical datasets to generate novel molecular structures. researchgate.net By providing this compound as a starting point or a desired scaffold, these models could propose a diverse library of analogs with unique substitution patterns and potential for enhanced biological activity or material properties. This approach significantly broadens the scope of accessible chemical structures beyond what is achievable through traditional chemical intuition alone. frontiersin.orgnih.gov
Property Prediction and Optimization: A significant challenge in chemical research is the accurate prediction of molecular properties, which can be time-consuming and resource-intensive to determine experimentally. sapiosciences.commit.edu Machine learning models, particularly graph neural networks (GNNs), are adept at learning the intricate relationships between a molecule's structure and its properties. acs.orghep.com.cn For this compound and its potential derivatives, ML models could be developed to predict key characteristics such as solubility, toxicity, binding affinity to specific biological targets, and polymerizability. sapiosciences.comacs.org This predictive capability would enable researchers to prioritize the synthesis of the most promising candidates, thereby streamlining the discovery pipeline. sapiosciences.com
Active Learning for Efficient Exploration: To further enhance the efficiency of discovering new molecules based on the this compound scaffold, active learning strategies could be employed. frontiersin.org This approach involves an iterative cycle where the ML model suggests a small batch of compounds for experimental testing. The results of these tests are then used to retrain and improve the model, which in turn makes more accurate predictions for the next cycle. This intelligent selection of experiments can significantly reduce the number of compounds that need to be synthesized and tested to identify molecules with desired properties.
Exploration of Novel Bio-Inspired Applications
Nature provides a vast library of functional molecules and materials that can inspire the design of novel synthetic compounds. The diamine motif present in this compound is a key structural feature in many biological molecules, including polyamines, which play crucial roles in cellular processes. researchgate.netweizmann.ac.ilfrontiersin.org This suggests that this compound could serve as a valuable building block in various bio-inspired applications.
Potential research avenues include:
Development of Bio-inspired Polymers: Diamines are essential monomers in the synthesis of polyamides, a class of polymers that includes the well-known material nylon. alderbioinsights.co.uknih.gov There is a growing interest in developing bio-based and bio-inspired polymers with tailored properties. mdpi.comnih.gov this compound could be investigated as a novel monomer for the synthesis of polyamides or other polymers. The incorporation of its specific structure could impart unique thermal, mechanical, or biodegradable properties to the resulting materials. researchgate.net Research in this area would involve the polymerization of this compound with various dicarboxylic acids or other co-monomers and the subsequent characterization of the resulting polymers.
Scaffolding for Biologically Active Molecules: The structural framework of this compound could be used as a starting point for the synthesis of new molecules with potential therapeutic applications. Polyamines and their synthetic analogs have shown promise as antitumor agents. mdpi.com By modifying the structure of this compound, for example, by introducing additional functional groups, it may be possible to design molecules that interact with specific biological targets, such as DNA, RNA, or enzymes. weizmann.ac.il
Sustainable Chemistry Perspectives for this compound Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgacs.org Applying these principles to the synthesis and lifecycle of this compound is crucial for its potential future applications.
Future research should focus on:
Greener Synthetic Routes: Traditional methods for synthesizing amines can involve harsh reagents and generate significant waste. rsc.org Research into more sustainable synthetic pathways for this compound is warranted. This could include the use of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. acs.org Another approach is the exploration of reductive amination protocols that utilize greener reducing agents and solvent systems. acs.orgbenthamdirect.combenthamscience.com
Renewable Feedstocks: A key goal of sustainable chemistry is the use of renewable resources as starting materials. rsc.org Investigations could be undertaken to determine if precursors for the synthesis of this compound can be derived from biomass. rsc.org The biosynthesis of diamines in microorganisms is an active area of research and could potentially offer a long-term sustainable route to this class of compounds. nih.govnih.gov
Lifecycle Assessment: A comprehensive evaluation of the environmental impact of this compound would require a lifecycle assessment. This would involve analyzing the environmental footprint of its synthesis, use, and end-of-life, including factors such as energy consumption, waste generation, and potential for biodegradation. Such an analysis would guide the development of more sustainable applications for this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N'-benzyl-N'-methylpentane-1,5-diamine, and how can purity be optimized?
- Methodological Answer :
- Alkylation of Pentane-1,5-diamine : React pentane-1,5-diamine with benzyl chloride and methyl iodide in a stepwise manner under basic conditions (e.g., K₂CO₃ or NaOH) in anhydrous THF or toluene. Use Schlenk techniques to exclude moisture .
- Reductive Amination : Utilize pentanedial with benzylmethylamine in the presence of NaBH₃CN or H₂/Pd-C for selective reduction of imine intermediates .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to achieve >98% purity. Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm). 2D NMR (COSY, HSQC) resolves coupling and spatial interactions .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Compare with computed spectra (DFT/B3LYP) for validation .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refinement with SHELXL resolves bond lengths/angles (e.g., C-N distances ~1.45–1.50 Å) .
Advanced Research Questions
Q. How does this compound behave in nucleophilic substitution reactions, and what kinetic insights are available?
- Methodological Answer :
- Substitution with NaN₃ : React with sodium azide in DMF (80°C, 12 hr) to yield azido derivatives. Monitor via in situ FTIR (azide peak ~2100 cm⁻¹). Kinetic studies (UV-Vis, pseudo-first-order conditions) reveal rate constants (k ~10⁻³ s⁻¹) .
- Catalytic Hydrogenation : Use Pd/C under H₂ (1 atm) to reduce azido products to amines. Optimize catalyst loading (5–10 wt%) to minimize side reactions .
Q. What coordination chemistry applications exist for this compound, particularly in transition metal complexes?
- Methodological Answer :
- Ligand Design : Coordinate with Cu(II) or Lu(III) in methanol/water (1:1) under N₂. Characterize complexes via ESI-MS and cyclic voltammetry (e.g., Cu²⁺/Cu⁺ redox peaks at 0.2–0.5 V vs. Ag/AgCl) .
- DNA-Binding Studies : Use UV-Vis titration (λ = 260 nm) and ethidium bromide displacement assays to quantify binding constants (Kb ~10⁴ M⁻¹) for lutetium complexes .
Q. What is the compound’s mechanism of action in enzyme inhibition, and how can molecular docking validate these interactions?
- Methodological Answer :
- Acetylcholinesterase (AChE) Inhibition : Perform kinetic assays (Ellman’s method) to determine IC₅₀ values. Mixed-type inhibition is confirmed via Lineweaver-Burk plots .
- Molecular Docking (AutoDock Vina) : Dock into AChE (PDB: 1ACJ). Analyze binding poses for π-π stacking (benzyl-Tyr337) and H-bonding (amine-Glu199). Fitness scores correlate with experimental IC₅₀ .
Q. How do computational studies (DFT, MD) enhance understanding of the compound’s reactivity and stability?
- Methodological Answer :
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p). Calculate Fukui indices to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (GROMACS) : Simulate solvation in water (TIP3P model) to assess conformational stability (RMSD < 2.0 Å over 100 ns) .
Q. What strategies mitigate thermal degradation during storage or reaction conditions?
- Methodological Answer :
- Thermal Analysis (TGA/DSC) : Decomposition onset >200°C (N₂ atmosphere). Store under argon at –20°C with molecular sieves (3Å) to prevent hydrolysis .
- Stabilizers : Add BHT (0.1 wt%) to suppress radical degradation pathways .
Q. How does structural modification (e.g., varying substituents) impact biological activity compared to analogs like N,N'-dimethylpentane-1,5-diamine?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., N'-benzyl vs. N'-ethyl). Test antimicrobial activity (MIC assays, S. aureus: 8–64 µg/mL). Enhanced lipophilicity (logP >2.5) correlates with membrane penetration .
- Comparative Crystallography : Resolve analogs’ crystal structures to link steric effects (e.g., benzyl vs. methyl) with binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
